molecular formula C18H23N3O4 B3002530 2-(2-methoxyphenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1795194-10-3

2-(2-methoxyphenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B3002530
CAS No.: 1795194-10-3
M. Wt: 345.399
InChI Key: CWJSRJGNCQBEAA-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide (CAS 1795194-10-3) is a high-purity chemical compound with a molecular formula of C18H23N3O4 and a molecular weight of 345.39 g/mol . This acetamide derivative features a pyrazole core that is strategically substituted at the nitrogen position with a tetrahydropyranylmethyl group, a modification known to influence the compound's physicochemical properties and potential biological activity. The molecule also contains a 2-methoxyphenoxy acetamide moiety, contributing to its structural complexity and research value. The compound is offered with a guaranteed purity of 90% or higher and is available in various quantities to suit research and development needs . Its structural motifs are of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis and development of novel therapeutic agents. Literature indicates that related acetamide and pyrazole-containing structures are explored in various biochemical contexts, including the study of reactive oxygen species (ROS)-activated compounds, suggesting potential research applications in selective anti-cancer therapeutics . Key Identifiers • CAS Number: 1795194-10-3 • Molecular Formula: C18H23N3O4 • Molecular Weight: 345.39 g/mol • Purity: ≥90% Handling & Safety This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-23-16-4-2-3-5-17(16)25-13-18(22)20-15-10-19-21(12-15)11-14-6-8-24-9-7-14/h2-5,10,12,14H,6-9,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJSRJGNCQBEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is a synthetic organic molecule with potential pharmacological applications. It combines a methoxyphenoxy group, a tetrahydropyran moiety, and a pyrazole ring, which are known to exhibit diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H24N2O4\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_4

This structure consists of:

  • A methoxyphenoxy group that may enhance lipophilicity and biological interactions.
  • A tetrahydropyran ring which can influence the compound's stereochemistry and reactivity.
  • A pyrazole moiety that is associated with various biological activities.

The biological activity of this compound is presumed to involve interaction with specific molecular targets such as receptors and enzymes. The presence of the pyrazole ring suggests potential activity as an allosteric modulator or inhibitor in various signaling pathways, particularly those involving neurotransmitter systems.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, pyrazole-based compounds have been shown to inhibit bacterial growth and biofilm formation against pathogens like Pseudomonas aeruginosa . The incorporation of methoxy and tetrahydropyran groups may enhance these effects by improving solubility and membrane permeability.

Anti-inflammatory Effects

Compounds similar to this compound have been documented to possess anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses .

Neuroprotective Properties

The modulation of NMDA receptors by pyrazole-containing compounds has been highlighted in recent research. These compounds may serve as positive allosteric modulators, enhancing synaptic transmission and offering neuroprotective effects against excitotoxicity . The unique structure of this compound could provide a novel approach for treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrazole derivatives, including those with methoxy and tetrahydropyran substituents. Results indicated that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Activity : In vivo models demonstrated that pyrazole derivatives reduced inflammation markers in induced arthritis models, suggesting therapeutic potential for inflammatory diseases .
  • Neuroprotective Studies : Research involving NMDA receptor modulation showed that certain pyrazole derivatives improved cognitive function in animal models by enhancing glutamatergic signaling pathways .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced prostaglandin synthesis
NeuroprotectiveEnhanced cognitive function in animal models

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties. Research has indicated that derivatives of pyrazole compounds often exhibit anti-inflammatory, analgesic, and anti-cancer activities. The specific structural modifications in this compound may enhance its efficacy and selectivity for biological targets.

Case Study : In a study exploring pyrazole derivatives, compounds with similar structures were found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases.

Agrochemical Development

As an intermediate in the synthesis of agrochemicals, this compound can be utilized to develop new herbicides or pesticides. The methoxyphenoxy group may enhance the lipophilicity of the compound, facilitating better absorption and efficacy in plant systems.

Case Study : A related compound was tested for herbicidal activity against common weeds, demonstrating significant growth inhibition at low concentrations. This indicates that similar modifications could lead to effective agrochemical products.

Material Science

The unique structural characteristics of this compound allow it to be explored as a building block for polymers or other materials with specific properties such as thermal stability or mechanical strength.

Case Study : Research into polymers derived from similar acetamide compounds showed enhanced mechanical properties and thermal stability compared to traditional materials. This opens avenues for developing advanced materials for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Acetamide-Pyrazole Core

Table 1: Key Structural Differences Among Analogues
Compound Name Molecular Formula Substituents Key Structural Features Source (Evidence ID)
Target Compound C₁₈H₂₃N₃O₄ 2-Methoxyphenoxy, tetrahydropyran-4-ylmethyl Ether-linked phenoxy group; pyran at N1 of pyrazole
2-(2-Methoxyphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide (CAS 1798042-20-2) C₁₇H₂₁N₃O₃ 2-Methoxyphenyl (direct C–C bond) Lacks ether oxygen; phenyl directly attached
N-[(4-Chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide (CAS 879934-88-0) C₂₁H₂₀ClNO₄ 2-Methoxyphenoxy, chlorophenyl, furan Bulky chlorophenyl and furan substituents
2-Phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide C₁₇H₂₁N₃O₂ Phenyl, pyran-2-ylmethyl Pyran substituent at position 2 instead of 4

Key Observations :

  • Pyran substitution at position 4 (vs. position 2) may influence steric interactions and binding affinity in biological targets .

Functional Analogues in Therapeutic Research

Key Observations :

  • The target compound’s tetrahydropyran group is a recurring motif in drug candidates for enhancing metabolic stability and solubility .
  • Unlike benzotriazole-containing analogues (e.g., Compound 40), the target compound lacks an electron-deficient heterocycle, which may reduce off-target interactions .

Comparative Reactivity :

  • The 2-methoxyphenoxy group may undergo demethylation under acidic conditions, unlike phenyl or benzotriazole derivatives .
  • Pyrazole C–H functionalization is feasible in analogues but unexamined in the target compound .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(2-methoxyphenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide, and how can reaction efficiency be optimized?

  • Methodology :

  • Use a coupling reaction between 2-(2-methoxyphenoxy)acetic acid and the pyrazole amine derivative, employing carbodiimide reagents (e.g., EDC/HCl) in dichloromethane with triethylamine as a base .
  • Optimize reaction efficiency by varying solvent polarity (e.g., DMF for solubility vs. DCM for steric control), temperature (0–25°C to minimize side reactions), and stoichiometry (1.2–1.5 equivalents of coupling reagent). Computational reaction path searches (e.g., ICReDD’s quantum chemical methods) can predict optimal conditions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the methoxyphenoxy group (δ 3.8–4.2 ppm for OCH3), acetamide carbonyl (δ 165–170 ppm), and pyrazole/tetrahydropyran substituents .
  • LC-MS : Confirm molecular weight (M+H+ calculated for C19H23N3O4: 366.17 g/mol) and purity (>95% by area-under-curve).
  • X-ray crystallography (if crystals form): Resolve steric effects of the tetrahydropyran-methyl group on pyrazole conformation .

Q. How does the substitution pattern on the pyrazole ring influence physicochemical properties?

  • Methodology :

  • The tetrahydro-2H-pyran-4-yl methyl group enhances solubility (lower logP vs. purely aromatic analogs) due to its semi-polar oxygen atom. Compare via HPLC logD7.4 measurements .
  • Steric effects from the tetrahydropyran group may reduce binding affinity in crowded enzymatic pockets; assess via competitive fluorescence polarization assays .

Advanced Research Questions

Q. How can contradictory bioactivity data in kinase inhibition assays involving this compound be resolved?

  • Methodology :

  • Verify compound purity (HPLC, elemental analysis) and stability (incubate in assay buffer for 24h).
  • Conduct counter-screens against off-target kinases (e.g., EGFR, VEGFR) using selectivity panels.
  • Use molecular docking (AutoDock Vina) to identify binding poses conflicting with activity data, followed by alanine-scanning mutagenesis of putative target kinases .

Q. What computational strategies predict the binding mode of this compound to protein targets?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of the acetamide group in the ATP-binding pocket.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate transition states for hydrogen bonding between the methoxyphenoxy group and catalytic lysine residues .
  • Validate with Surface Plasmon Resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Q. What methodologies establish structure-activity relationships (SAR) for analogs of this compound?

  • Methodology :

  • Synthesize analogs with variations in:
  • Methoxyphenoxy group (replace with halogens or nitro groups).
  • Tetrahydropyran substituent (replace with piperidine or cyclohexane).
  • Test in dose-response assays (IC50) against primary targets.
  • Apply CoMFA/CoMSIA models to correlate substituent electronegativity with activity .

Q. How can discrepancies in cytotoxicity profiles between in vitro and ex vivo models be addressed?

  • Methodology :

  • Assess metabolic stability using liver microsomes (e.g., CYP3A4/2D6 inhibition).
  • Perform 3D tumor spheroid assays to mimic in vivo tissue penetration barriers.
  • Use PK/PD modeling to reconcile ex vivo plasma concentrations with in vitro IC50 values .

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